2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Description
This compound is a triazoloquinoxaline-based acetamide derivative characterized by a 3,5-dimethylphenoxy group at the quinoxaline core and an N-(3-methylphenyl)acetamide side chain. Its structure combines a heterocyclic triazolo[4,3-a]quinoxalin-1-one scaffold with substituted aromatic moieties, a design strategy commonly employed in medicinal chemistry to modulate bioactivity and pharmacokinetics .
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-7-6-8-19(12-16)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)34-20-13-17(2)11-18(3)14-20/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFJOZNTLDANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide involves several steps. One common method is the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, and anticancer effects . The compound’s ability to form hydrogen bonds and interact with specific target receptors enhances its bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in substituents on the quinoxaline core and the acetamide side chain. Below is a comparative analysis:
Functional Implications
- Methyl Groups: The 3-methylphenyl and 3,5-dimethylphenoxy groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
- Bromine Substitution : The brominated analog may exhibit stronger halogen bonding with biomolecular targets, though its larger atomic radius could introduce steric clashes.
Physicochemical Data
While the target compound’s exact data (e.g., melting point, solubility) are unavailable, trends from analogs suggest:
- Molecular Weight : ~450–500 g/mol (comparable to ), aligning with Lipinski’s rule of five for drug-likeness.
- Polarity : Moderate polarity due to the acetamide linkage and aromatic ethers, balancing aqueous and lipid solubility.
Biological Activity
The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule that belongs to the class of triazoloquinoxalines. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The molecular structure of this compound incorporates a triazoloquinoxaline core, which has been extensively studied for its medicinal chemistry applications.
- Molecular Formula : C27H25N5O3
- Molecular Weight : Approximately 467.5 g/mol
Antimicrobial Activity
Research indicates that compounds with triazoloquinoxaline scaffolds exhibit significant antimicrobial properties. A study evaluated the effectiveness of various quinoxaline derivatives against different bacterial strains and fungi. For instance, the compound demonstrated inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3 | S. aureus | 8 µg/mL |
| Compound 12 | C. albicans | 16 µg/mL |
| Compound 20 | P. aeruginosa | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through molecular docking studies and in vitro assays. The compound was found to intercalate into DNA strands, which is a mechanism often associated with anticancer agents. Preliminary studies indicated that it could inhibit cell proliferation in various cancer cell lines .
Case Study: Anticancer Efficacy
In a comparative study against standard chemotherapeutics, the compound exhibited an EC50 value of 3.1 nM in inhibiting HIV reverse transcriptase activity, showcasing its potential as an anti-HIV agent as well .
The biological activity of the compound is attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The presence of the triazoloquinoxalin ring suggests potential for kinase inhibition, which plays a crucial role in cancer progression and cellular signaling pathways.
- DNA Intercalation : Molecular docking studies reveal that the compound may effectively bind to DNA, disrupting replication processes in cancer cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. These studies help predict its behavior in biological systems and optimize its therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Synthetic Methodology : The compound can be synthesized via multi-step reactions involving triazole and quinoxaline intermediates. A general approach includes refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) .
- Optimization via DOE : Statistical design of experiments (DOE) is critical for minimizing trial-and-error approaches. For example, variables like solvent polarity, temperature, and stoichiometric ratios can be systematically tested using factorial designs to maximize yield and purity .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Structural Confirmation : Use NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm the molecular framework.
- Purity Assessment : HPLC with UV detection or LC-MS ensures purity, especially given the compound’s potential for by-products from triazole cyclization reactions .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Hazard Mitigation : The compound’s structural analogs (e.g., triazoloquinoxaline derivatives) often exhibit acute toxicity and skin/eye irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Fume hoods are required during synthesis to avoid inhalation of aerosols .
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Spills should be contained using inert absorbents (e.g., vermiculite) to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets and interaction mechanisms?
- Target Prediction : Molecular docking studies (e.g., using AutoDock Vina) can identify potential protein targets (e.g., kinase enzymes) by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions with the triazole and quinoxaline moieties .
- Reaction Path Analysis : Quantum chemical calculations (e.g., DFT) combined with transition state modeling help elucidate reaction mechanisms, such as cyclization steps during synthesis .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
- Data Validation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays). For example, discrepancies in cytotoxicity may arise from differences in cell line permeability or assay interference .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time) that influence activity outcomes .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
- Modification Strategies :
- Hydrophilicity : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenylacetamide side chain to enhance aqueous solubility.
- Metabolic Stability : Replace labile substituents (e.g., methyl groups) with fluorine atoms to reduce CYP450-mediated oxidation .
Q. What advanced reactor designs or separation technologies enhance scalability for preclinical studies?
- Reactor Optimization : Continuous-flow reactors improve heat/mass transfer for exothermic triazole cyclization steps, reducing side reactions .
- Separation Techniques : Use membrane filtration or centrifugal partition chromatography (CPC) to isolate the compound from complex reaction mixtures .
Methodological Frameworks
Q. How can AI-driven platforms accelerate reaction optimization for derivatives of this compound?
- Automated Workflows : Platforms like COMSOL Multiphysics integrate AI for real-time parameter adjustments (e.g., temperature, pressure) during synthesis. Machine learning models trained on historical reaction data predict optimal conditions for novel derivatives .
- Feedback Loops : Experimental data are fed back into computational models to refine predictions iteratively, reducing development cycles by 30–50% .
Q. What experimental designs validate the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
- Excipient Compatibility : Test interactions with common formulation excipients (e.g., lactose, PVP) using DSC and FTIR to identify stable solid-state forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
